4-Fluoro-3-methylbenzoic acid
Overview
Description
4-Fluoro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51778. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Environmental and Biological Studies
Anaerobic Degradation Pathways : The transformation of m-cresol to methane in a methanogenic consortium was studied using fluorinated analogues like 6-fluoro-3-methylphenol. This study revealed a novel demethylation reaction in the degradation pathway of m-cresol, demonstrating the utility of fluorinated compounds in understanding complex biological processes (Londry & Fedorak, 1993).
Biodegradation by Sphingomonas sp. : A study on the biodegradation of fluorobenzoates, including 3-fluorobenzoate, by Sphingomonas sp. HB-1, showed the organism's ability to use these compounds as carbon and energy sources. This research contributes to our understanding of microbial pathways for decomposing environmental pollutants (Boersma et al., 2004).
2. Medicinal Chemistry
- Antituberculosis Activity : A study on hydrazones derived from 4-fluorobenzoic acid hydrazide showed significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of fluorinated benzoic acids in developing new antituberculosis drugs (Koçyiğit-Kaymakçıoğlu et al., 2009).
3. Chemical Synthesis
Solid-Phase Synthesis : The use of 4-fluoro-3-nitrobenzoic acid in the solid-phase synthesis of 2-aminomethylbenzimidazoles was demonstrated, showcasing the versatility of fluorinated benzoic acids in synthesizing various chemical compounds (Kilburn et al., 2000).
Insecticidal Activity : Research on 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups, derived from 4-fluoro-3-phenoxybenzoic acid, indicated low insecticidal activity, suggesting potential applications in pest control (Mohan et al., 2004).
Mechanism of Action
Target of Action
It is known that the compound serves as a versatile building block for the synthesis of active pharmaceutical ingredients .
Mode of Action
The fluoride substituent in 4-Fluoro-3-methylbenzoic acid enables nucleophilic aromatic substitution . This means that the fluoride atom on the benzene ring of the compound can be replaced by a nucleophile, a species that donates an electron pair to form a chemical bond. This property is central to the compound’s interaction with its targets .
Biochemical Pathways
The compound’s ability to undergo nucleophilic aromatic substitution suggests that it may influence a variety of biochemical pathways depending on the specific nucleophile involved .
Pharmacokinetics
The compound’s carboxylic acid group could potentially influence its solubility and absorption .
Result of Action
The compound’s ability to serve as a building block for the synthesis of active pharmaceutical ingredients suggests that its effects would largely depend on the specific compounds it helps to form .
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCCEVKUXUIHOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287615 | |
Record name | 4-Fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-15-6 | |
Record name | 4-Fluoro-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 403-15-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize 4-fluoro-3-methylbenzoic acid, and what factors influence its production?
A1: A highly efficient method for synthesizing this compound involves selective oxidation of 4-fluoro-m-xylene using diluted nitric acid in an autoclave []. This method offers advantages over other synthetic routes due to its high yield and selectivity. Several factors influence the reaction outcome:
Q2: How does the structure of this compound relate to its application in developing PET radiotracers?
A2: this compound serves as a valuable building block in synthesizing fluorine-18 labeled PET radiotracers, particularly for imaging serotonin 5-HT1A receptors []. Researchers replaced the cyclohexanecarboxylic acid moiety in the antagonist WAY 100635 with this compound (among other fluorinated acids) to create [18F]MeFBWAY [].
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